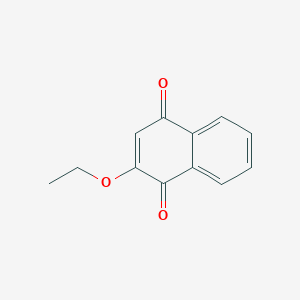

2-Ethoxynaphthalene-1,4-dione

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

7473-18-9 |

|---|---|

分子式 |

C12H10O3 |

分子量 |

202.21 g/mol |

IUPAC 名称 |

2-ethoxynaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O3/c1-2-15-11-7-10(13)8-5-3-4-6-9(8)12(11)14/h3-7H,2H2,1H3 |

InChI 键 |

XRYOPZBKBPUTKS-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=CC(=O)C2=CC=CC=C2C1=O |

产品来源 |

United States |

Contextual Significance of Naphthoquinone Derivatives in Organic Synthesis

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). hmdb.ca Their derivatives are widely distributed in nature, found in various plants, lichens, and microorganisms, and serve as crucial secondary metabolites. redalyc.orgresearchgate.net These compounds are of significant interest in organic synthesis due to their versatile chemical reactivity and diverse biological activities. smolecule.combeilstein-journals.org

The core structure of naphthoquinones, featuring a naphthalene ring with two carbonyl groups, allows them to participate in various redox reactions, making them valuable precursors for the synthesis of more complex molecules. ntu.edu.sg They are used as building blocks for a wide range of products with useful properties, including dyes and pigments. smolecule.com The reactivity of the naphthoquinone core allows for chemical modifications, such as the introduction of amines, amino acids, and other chemical groups, to enhance their pharmacological properties. mdpi.com

Several naturally occurring and synthetic naphthoquinone analogs are important precursors in the creation of pharmaceuticals. redalyc.org Well-known examples include the anticancer drugs doxorubicin (B1662922) and daunorubicin. researchgate.net The inherent biological activities of naphthoquinone derivatives, such as antimicrobial and antitumor properties, drive much of the research in this area. redalyc.orgresearchgate.netresearchgate.net

Overview of the 2 Ethoxynaphthalene 1,4 Dione Scaffold in Chemical Science

2-Ethoxynaphthalene-1,4-dione is a specific naphthoquinone derivative characterized by an ethoxy group (-OCH₂CH₃) at the second position of the naphthalene-1,4-dione framework. This structural feature significantly influences its chemical and physical properties.

The presence of the ethoxy group, an electron-donating group, modulates the electronic properties of the quinone system. This can affect its redox potential and reactivity in various chemical transformations. The planar naphthoquinone core facilitates intermolecular interactions, which are important for its applications in materials science.

The synthesis of this compound can be achieved through several methods. A common approach involves the O-alkylation of lawsone (2-hydroxy-1,4-naphthoquinone) with an ethylating agent. acs.org Another method is the Williamson ether synthesis, which can be enhanced by microwave heating. acs.org The reaction involves 2-naphthol, methanolic potassium hydroxide, and iodoethane. acs.orgchegg.com

The chemical reactivity of this compound is centered around its quinone moiety. It can undergo reduction to form the corresponding hydroquinone, and the aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of further functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7473-18-9 |

| Molecular Formula | C₁₂H₁₀O₃ echemi.comchemnet.com |

| Molecular Weight | 202.21 g/mol echemi.com |

| Boiling Point | 350.5°C at 760 mmHg chemnet.com |

| Flash Point | 156.9°C chemnet.com |

| Density | 1.23 g/cm³ chemnet.com |

This table is interactive. Click on the headers to sort.

Historical and Contemporary Research Trajectories

Historically, research on naphthoquinones has been driven by their natural abundance and their use in traditional medicine. redalyc.org The isolation and identification of compounds like lawsone and juglone (B1673114) from plants spurred further investigation into their chemical and biological properties. redalyc.org

Early research on 2-Ethoxynaphthalene-1,4-dione likely focused on its synthesis and basic characterization. More recently, the focus has shifted towards its potential applications. For instance, it has been used as a key intermediate in the synthesis of atovaquone, an antimalarial drug. medjpps.com A 2008 study reported the condensation of this compound with other reactants in the presence of silver nitrate (B79036) and ammonium (B1175870) persulfate. medjpps.com

Contemporary research continues to explore the synthetic utility of this compound and its derivatives. The development of more efficient and environmentally friendly synthetic methods, such as the use of biodegradable organocatalysts, is an active area of investigation. acs.org Furthermore, its potential in the development of new materials and pharmaceuticals remains a significant driver of research.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) |

| Atovaquone |

| Daunorubicin |

| Doxorubicin (B1662922) |

| Ethyl 2-naphthyl ether |

| Iodoethane |

| Juglone |

| Naphthalene (B1677914) |

| Potassium hydroxide |

| Silver nitrate |

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Techniques for Structural Determination

Spectroscopic analysis is fundamental to the characterization of 2-Ethoxynaphthalene-1,4-dione, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for delineating the carbon-hydrogen framework of this compound.

In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the ethoxy group protons are distinctly observed. The methylene (B1212753) protons (-OCH₂-) typically appear as a quartet around 4.08 ppm, while the methyl protons (-CH₃) present as a triplet at approximately 1.51 ppm, both with a coupling constant (J) of 7.0 Hz. The vinylic proton on the quinone ring resonates as a singlet at about 6.13 ppm. The aromatic protons on the fused benzene (B151609) ring appear as a complex multiplet in the region of 7.64-8.13 ppm. acs.org

The ¹³C NMR spectrum provides further confirmation of the structure. The carbonyl carbons of the quinone moiety are observed at the most downfield shifts, typically around 185.02 ppm and 180.18 ppm. The carbon of the ethoxy group directly attached to the oxygen atom (-OCH₂-) resonates at approximately 65.34 ppm, and the terminal methyl carbon (-CH₃) is found at about 13.93 ppm. The olefinic and aromatic carbons appear in the range of 110.20 ppm to 159.69 ppm. acs.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.13–8.01 | m | 2H (Aromatic) | |

| 7.75–7.64 | m | 2H (Aromatic) | |

| 6.13 | s | 1H (Vinylic) | |

| 4.08 | q | 7.0 | 2H (-OCH₂-) |

| 1.51 | t | 7.0 | 3H (-CH₃) |

Solvent: CDCl₃, Frequency: 500 MHz acs.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 185.02 | C=O |

| 180.18 | C=O |

| 159.69 | C-O |

| 134.23 | Aromatic CH |

| 133.27 | Aromatic CH |

| 131.99 | Aromatic C |

| 131.13 | Aromatic C |

| 126.68 | Aromatic CH |

| 126.10 | Aromatic CH |

| 110.20 | Vinylic C |

| 65.34 | -OCH₂- |

| 13.93 | -CH₃ |

Solvent: CDCl₃, Frequency: 126 MHz acs.org

Mass Spectrometry (MS, ESI-HRMS, GC-MS)

Mass spectrometry techniques are employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) provides a highly accurate mass measurement. For the sodium adduct of the molecule ([M+Na]⁺), the calculated mass to charge ratio (m/z) is 225.0528, with an experimentally found value of 225.0514, confirming the molecular formula C₁₂H₁₀O₃. acs.org Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum displays prominent absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the quinone system, typically observed in the region of 1678 cm⁻¹ and 1654 cm⁻¹. The C=C stretching vibrations of the aromatic and quinoid rings appear around 1608 cm⁻¹. The stretching vibrations of the C-O bond of the ethoxy group are found at approximately 1242 cm⁻¹ and 1044 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3073 cm⁻¹ and 2987 cm⁻¹, respectively. acs.org

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |

|---|---|

| 3073 | Aromatic C-H Stretch |

| 2987 | Aliphatic C-H Stretch |

| 1678 | C=O Stretch |

| 1654 | C=O Stretch |

| 1608 | C=C Stretch |

| 1242 | C-O Stretch |

| 1044 | C-O Stretch |

Technique: Attenuated Total Reflectance (ATR) acs.org

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The conjugated system of the naphthoquinone core gives rise to characteristic absorption bands in the UV-Vis region, which are useful for quantitative analysis and for studying interactions with other molecules. google.comntu.edu.sg

Advanced Structural Analysis

Beyond standard spectroscopic methods, advanced techniques provide a more detailed picture of the solid-state structure of this compound.

X-ray Crystallography for Planar Core and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline solids. For this compound, this method would confirm the planarity of the naphthoquinone core. acs.orggoogle.com It would also reveal the nature of intermolecular interactions in the solid state, such as C–H⋯O hydrogen bonds and π–π stacking interactions, which are crucial for understanding the packing of the molecules in the crystal lattice.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Naphthol |

| Ethyl iodide |

| Dimethylformamide |

| Potassium permanganate |

| Sulfuric acid |

| Manganese dioxide |

| Chromium trioxide |

| Acetic acid |

| Hydrogen peroxide |

| Iron(III) chloride |

| Silver nitrate (B79036) |

| Ammonium (B1175870) persulfate |

| 2-Methoxynaphthalene-1,4-dione |

| 2-Chloro-5,7-dimethoxynaphthalene-1,4-dione |

| 2-(Benzylamino)naphthalene-1,4-dione |

| 4-amino-1,2-naphthoquinone |

| 4-dimethylamino-1,2-naphthoquinone |

| β-lapachone |

| 2-chloro-3-ethoxynaphthalene-1,4-dione |

| 2-(butylthio)-3-chloronaphthalene-1,4-dione |

| 2-(butylthio)-3-((2,5-dihydrothiazol-5-yl)thio)naphthalene-1,4-dione |

Chromatographic Purity Assessment (e.g., HPLC)

The determination of purity for synthesized organic compounds is a critical step to ensure the quality and reliability of the substance for further use. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique widely employed for the purity assessment of non-volatile compounds like this compound. This method offers high resolution and sensitivity, allowing for the separation and quantification of the main compound from any impurities, such as starting materials, by-products, or degradation products.

For 2-alkoxy-1,4-naphthoquinone derivatives, Reverse-Phase HPLC (RP-HPLC) is the most common approach. In this technique, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a non-polar stationary phase, carried by a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Research on various 1,4-naphthoquinone (B94277) derivatives has established general methods for their purity analysis, often achieving purity levels greater than 95%. ibs.re.kr The purity is determined by analyzing the resulting chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all detected peaks. The detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the naphthoquinone core exhibits strong absorbance, such as 254 nm. ibs.re.kr

Detailed findings from studies on analogous compounds provide a framework for the typical conditions used in the HPLC analysis of this compound. These conditions are optimized to achieve a sharp, symmetrical peak for the target compound with a stable baseline, ensuring accurate quantification.

The table below outlines a representative set of parameters for an HPLC method suitable for the purity assessment of this compound, based on established methods for related naphthoquinones. ibs.re.kr

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Reverse Phase C18 (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm) |

| Mobile Phase | Gradient of Methanol (0.1% TFA) and Water (0.1% TFA) |

| Flow Rate | 0.5 mL/min |

| Detection | UV-Vis Detector at 254 nm |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Purity Calculation | Peak area percentage |

Electronic Structure and Theoretical Studies

Computational Chemistry Methodologies

The electronic structure and properties of 2-Ethoxynaphthalene-1,4-dione and related compounds are extensively studied using a variety of computational chemistry methodologies. These theoretical approaches provide a molecular-level understanding that complements experimental findings.

Quantum Chemical Calculations (e.g., DFT, CAM-B3LYP/def2tzvp)

Density Functional Theory (DFT) is a cornerstone for theoretical investigations of naphthoquinone systems. conicet.gov.arsemanticscholar.org Functionals like B3LYP are commonly used for geometry optimization and electronic structure calculations of these molecules. conicet.gov.arjcchems.com For instance, studies on 2-amino-1,4-naphthoquinone derivatives have successfully used the B3LYP functional to analyze structural and electronic aspects. researchgate.net

For properties that involve excited states or charge-transfer phenomena, range-separated hybrid functionals such as CAM-B3LYP are often employed. researchgate.netresearchgate.net The CAM-B3LYP functional has been shown to provide more accurate results for the electronic properties of some naphthoquinone derivatives compared to other functionals. researchgate.net These calculations are frequently paired with robust basis sets, such as the def2tzvp (valence triple-zeta polarization) basis set, which provides a good balance of accuracy and computational cost for describing the electronic environment of such molecules. researchgate.net

Molecular Orbital Analysis (HOMO/LUMO Energies)

A key output of quantum chemical calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for understanding a molecule's electronic behavior. chemrxiv.orgmalayajournal.org The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy corresponds to the ability to accept an electron (electron affinity). malayajournal.orgsphinxsai.com

For naphthoquinones, the HOMO is often localized on the quinone and substituent moieties, while the LUMO is typically distributed across the naphthoquinone core. researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. sphinxsai.commdpi.com A smaller gap suggests higher reactivity. mdpi.com Theoretical calculations provide precise values for these energies, allowing for comparisons across different derivatives. sphinxsai.comresearchgate.net

Table 1: Representative Frontier Orbital Energies for Naphthoquinone Derivatives (Calculated via DFT)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-amino-3-chloro-1,4-naphthoquinone | -6.73 | -3.11 | 3.62 | sphinxsai.com |

| 2-benzylamino-1,4-naphthalenedione | -5.65 | -2.22 | 3.43 | researchgate.net |

| 8-Hydroxyquinoline-1,4-Naphthoquinone Hybrid | -6.221 | -3.478 | 2.743 | mdpi.com |

| p-Naphtoquinone | -7.14 | -2.66 | 4.48 | mdpi.com |

Relationship Between Electronic Properties and Chemical Reactivity

The chemical reactivity of this compound is intrinsically linked to its electronic structure. The quinone moiety is known for its ability to accept electrons, a property governed by the LUMO energy. chemrxiv.org This makes the carbon atoms in the quinonoid double bond electrophilic and susceptible to nucleophilic attack. sphinxsai.com

Studies on related 2-alkoxy-1,4-naphthoquinones have demonstrated that the nature of the substituent group directly influences reactivity. nih.govfrontiersin.org For example, the ease of substitution at the C2 position is correlated with the electronic influence of other groups on the naphthoquinone ring. nih.gov Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, are valuable tools for visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of chemical interaction. nih.govmalayajournal.org Red-colored regions on an MEP map indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). malayajournal.org

Aromaticity and Anti-aromaticity Modulation in Fused Systems

The this compound molecule is built on a naphthalene (B1677914) core, which is a fused aromatic system. The aromaticity of the two rings in naphthalene can be influenced by substituents. researchgate.netchem8.org The introduction of the two carbonyl groups of the quinone and the ethoxy group at the C2 position perturbs the electron density of the fused ring system. researchgate.net

Computational methods are used to quantify the aromaticity of individual rings within a polycyclic system. Nucleus-Independent Chemical Shift (NICS) is a common magnetic criterion for evaluating aromaticity, where negative values typically indicate aromatic character and positive values suggest anti-aromatic character. acs.orgsciforum.net For naphthalene, the NICS value is approximately -11.4 ppm, confirming its aromaticity. sciforum.net Theoretical studies on substituted naphthalenes show how different functional groups can decrease or modulate the aromaticity of the rings they are attached to. researchgate.netchem8.org In excited electronic states, the aromaticity of the naphthalene core can even be reversed, with rings becoming anti-aromatic. acs.org

Redox Potential and Electrochemical Behavior Correlations

A defining characteristic of naphthoquinones is their electrochemical activity, specifically their ability to undergo reversible reduction processes. mdpi.comnih.gov In aprotic media, this typically involves two sequential one-electron reduction steps: first to a semiquinone radical anion, and then to a dianion. mdpi.com

A strong correlation exists between the experimentally measured reduction potentials and the theoretically calculated LUMO energies. nih.govdoi.orgosti.gov Molecules with lower LUMO energies are more easily reduced, corresponding to a more positive reduction potential. mdpi.com DFT calculations have been successfully used to predict the first reduction potentials of various quinone derivatives, showing excellent agreement with experimental data from techniques like cyclic voltammetry. mdpi.comnih.gov This predictive power is crucial for designing new quinone-based molecules with specific redox properties for applications in materials science or medicinal chemistry. conicet.gov.arnih.gov

Table 2: Experimental Reduction Potentials of Selected Quinones

| Compound | First Reduction Potential (E°) (mV vs. Ag/AgCl) | Second Reduction Potential (E°) (mV vs. Ag/AgCl) | Solvent | Reference |

|---|---|---|---|---|

| p-Benzoquinone | -522 | -1260 | Acetonitrile (B52724) | mdpi.com |

| 1,4-Naphthoquinone (B94277) | -690 | -1370 | Acetonitrile | mdpi.com |

| Ortho-carbonyl p-quinone (Compound 3) | -357 | -973 | Acetonitrile | mdpi.com |

| Ortho-carbonyl p-quinone (Compound 4) | -350 | -989 | Acetonitrile | mdpi.com |

Derivatives and Analogs: Synthesis and Comparative Studies

Synthesis and Characterization of Substituted Naphthoquinones

The synthesis of alkoxy- and halo-substituted naphthoquinones often involves nucleophilic substitution reactions on a precursor like 2,3-dichloro-1,4-naphthoquinone. For instance, symmetrical and unsymmetrical 3-halo- or 3-methoxy-substituted 2-dibenzoylamino-1,4-naphthoquinone analogs have been synthesized through the sodium hydride-promoted bis-acylation of the corresponding 2-amino-3-halo/methoxy-1,4-naphthoquinone. mdpi.com

In one synthetic route, 2,3-dimethoxy-1,4-naphthoquinone was prepared from 2,3-dichloro-1,4-naphthoquinone and sodium methoxide, which then reacted with ammonia (B1221849) to yield 2-amino-3-methoxy-1,4-naphthoquinone. mdpi.com The synthesis of 2-alkoxy derivatives of 2-hydroxynaphthoquinones is also a key strategy, as these compounds can serve as protected intermediates for more complex syntheses and have shown significant biological activities. thieme-connect.com

The reaction of 2,3-dichloro-1,4-naphthoquinone with 4-fluoroaniline (B128567) can yield 2-chloro-3-((4-fluorophenyl)amino)naphthalene-1,4-dione. acs.org Further modifications can be made, for example, by replacing the chloro group with a bromo group, which has been shown to enhance anticancer effects in certain derivatives. acs.org The conditions for these nucleophilic substitutions can vary; reactions performed at reflux without a catalyst may take several days and result in low to moderate yields (30-60%), whereas the presence of electron-withdrawing groups can favor the formation of disubstituted products with higher yields. researchgate.net

Table 1: Synthesis of Substituted Naphthoquinones

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2,3-dichloro-1,4-naphthoquinone | Sodium methoxide | 2,3-dimethoxy-1,4-naphthoquinone | 72% | mdpi.com |

| 2,3-dimethoxy-1,4-naphthoquinone | Ammonia, Ammonium (B1175870) carbonate | 2-amino-3-methoxy-1,4-naphthoquinone | 52% | mdpi.com |

| 2,3-dichloro-1,4-naphthoquinone | 4-fluoroaniline | 2-Chloro-3-((4-fluorophenyl)amino)naphthalene-1,4-dione | 62% | acs.org |

| 2,3-dichloro-1,4-naphthoquinone | 2-mercaptoethanol | 2-chloro-3-((2-hydroxyethyl)thio)naphthalene-1,4-dione | - | scielo.br |

A variety of nitrogen- and sulfur-containing naphthoquinone derivatives have been synthesized, often starting from 2,3-dichloro-1,4-naphthoquinone. nih.govjcsp.org.pk For example, reacting this precursor with various thiols, such as 4-chlorobenzenethiol, can yield both mono-substituted products like 2-chloro-3-((4-chlorophenyl)thio)naphthalene-1,4-dione and di-substituted products like 2,3-bis(4-chlorophenylthio)naphthalene-1,4-dione. jcsp.org.pk

Subsequent reactions of these sulfur-containing intermediates with amines can lead to further derivatization. For instance, 2-(arylthio)-3-amino-1,4-naphthoquinones have been synthesized from their 2-(arylthio)-3-chloro analogs. jcsp.org.pk A green chemistry approach using water as a solvent ('on water' synthesis) has been successfully employed for the synthesis of various nitrogen and sulfur-containing hetero-1,4-naphthoquinones. nih.gov

Other synthetic strategies include the reaction of 2-chloro-3-substituted-1,4-naphthoquinones with thiourea, followed by hydrolysis, to produce 2-mercapto-3-substituted-1,4-naphthoquinones. farmaciajournal.com A broad range of heterocyclic naphthoquinones have been designed and synthesized, including 2-arylamino-3-chloro-1,4-naphthoquinones, 2-amino-3-arylsulfanyl-1,4-naphthoquinones, and more complex structures like dihydrobenzo[f]naphtho[2,3-b] Current time information in Bangalore, IN.nih.govthiazepine-6,11-diones. nih.gov These synthetic efforts have produced a library of compounds with potential as antifungal and antibacterial agents. nih.govnih.gov

Table 2: Examples of Synthesized N- and S-Containing Naphthoquinones

| Precursor | Reagent | Product Class | Reference |

| 2,3-dichloro-1,4-naphthoquinone | 4-chlorobenzenethiol | 2-Chloro-3-((4-chlorophenyl)thio)naphthalene-1,4-dione | jcsp.org.pk |

| 2,3-dichloro-1,4-naphthoquinone | Various amines | 2-chloro-3-substituted-1,4-naphthoquinones | farmaciajournal.com |

| 2-chloro-3-substituted-1,4-naphthoquinone | Thiourea, NaOH | 2-mercapto-3-substituted-1,4-naphthoquinones | farmaciajournal.com |

| 2-hydroxy-1,4-naphthoquinone (B1674593) | Various aldehydes and amines | Nitrogen/Sulfur-containing hetero-naphthoquinones | nih.gov |

Bis-naphthoquinones, which feature two linked naphthoquinone units, represent a special subclass of these compounds. benthamdirect.com Several synthetic approaches have been developed to create these dimeric structures. A common method involves a multi-component cascade reaction of two molecules of 2-hydroxy-1,4-naphthoquinone (lawsone) with an aromatic aldehyde. nih.govbrieflands.com This reaction is often catalyzed by a base like triethylamine (B128534) or an amino acid such as β-alanine. nih.govresearchgate.net

Another innovative, transition-metal-free approach utilizes a Diels-Alder reaction between conjugated ketene (B1206846) silyl (B83357) acetals and benzoquinone to form 2,2'-bis(naphthoquinones). nih.gov This method can also be adapted to synthesize the monomeric analogue by adjusting the stoichiometry of the benzoquinone reactant. nih.gov The synthesis and biological evaluation of bis-naphthoquinones are areas of active research, as these compounds have shown promising activities against various biological targets. nih.govbenthamdirect.com

Table 3: Synthetic Methods for Bis-Naphthoquinones

| Reactant(s) | Catalyst/Conditions | Product Type | Reference |

| 2-hydroxy-1,4-naphthoquinone, Aromatic aldehyde | Triethylamine, Basic media | Bis-naphthoquinone derivatives | nih.gov |

| 2-hydroxy-1,4-naphthoquinone, Aryl aldehyde | β-alanine, Acetic acid, 50 °C | Bis-naphthoquinone derivatives | researchgate.net |

| Conjugated ketene silyl acetals, Benzoquinone | Diels-Alder reaction (Transition-metal-free) | 2,2'-Bis(naphthoquinones) | nih.gov |

The fusion of the naphthoquinone core with other ring systems leads to annulated structures with unique properties. A notable example is the synthesis of quinone-annulated imidazolium (B1220033) salts. rsc.orgrsc.org These compounds can be synthesized through several iterations, starting from precursors like 2,3-dichloro-1,4-naphthoquinone. One approach involves the reaction with an imidazole-based compound, followed by alkylation. rsc.orgresearchgate.net For instance, a C2-butylated quinone-annulated imidazolium bistriflimide salt has been identified as a promising molecular sorbent. rsc.orgrsc.org

The synthesis of annulated bis(imidazolium) salts has also been achieved through a one-pot, four-fold alkylation of benzobis(imidazole) precursors. utexas.edu This method provides direct access to rigid benzimidazole-based salts. utexas.edu Furthermore, the carbon-carbon double bond of imidazol-2-ylidenes can be functionalized and these carbenes can be annulated to a quinone derivative. nih.gov These complex fused systems are being explored for applications in materials science, such as in electrolytes for electrochemical CO2 capture. rsc.orgrsc.org

Bis-Naphthoquinone Structures

Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the structure of naphthoquinone derivatives and their reactivity is crucial for designing new compounds with desired properties. preprints.org The biological activity of quinones is often related to their ability to accept one or two electrons, generating highly reactive radical species that can interact with biological macromolecules. researchgate.net

Key findings from structure-reactivity studies include:

Electronic Effects : The cytotoxic activity of 1,4-naphthoquinones is closely tied to their electron-accepting capability. jst.go.jp Substitutions on the quinoid ring have a more significant impact on the electronic absorption properties compared to substitutions on the benzenoid ring. researchgate.net

Substituent Position and Type : In a series of anilino-1,4-naphthoquinone derivatives, the presence and nature of substituents on the naphthoquinone core were found to be essential for anticancer activity. acs.org For example, replacing a chloro group with a bromo group at the X position enhanced anticancer effects. acs.org Similarly, for N-substituted and S,S-substituted derivatives, substitution at the 2-position with a benzenethiol (B1682325) group significantly enhanced cytotoxic activity, while substitution at the 3-position was critical for anti-tumor selectivity. preprints.org

Role of Halogens and Sulfur : Halogen substitution can increase cellular uptake and binding affinity to target enzymes. mdpi.com Sulfur modification has been shown to enhance the redox properties of the molecule, contributing to ROS generation and selective cytotoxicity. mdpi.com

Computational Modeling : Theoretical methods like Density Functional Theory (DFT) are used to calculate global and local reactivity descriptors (e.g., HOMO-LUMO energies, electrostatic potential maps) to understand and predict the reactivity of naphthoquinone derivatives. researchgate.netmalayajournal.org These calculations help to identify regions of the molecule that are most likely involved in interactions with biological targets. malayajournal.org

These studies underscore that the strategic placement of different functional groups—such as halogens, alkoxy, amino, and thioether groups—can systematically modulate the electronic properties, redox potential, and ultimately the biological reactivity of the naphthalene-1,4-dione core. jst.go.jpacs.orgpreprints.org

Comparative Studies with Related Naphthoquinone Scaffolds

The biological and physicochemical properties of 2-ethoxynaphthalene-1,4-dione are best understood when contextualized through comparative analysis with other structurally related naphthoquinones. These studies reveal critical structure-activity relationships (SAR), highlighting how modifications to the naphthoquinone core influence its efficacy and mechanism of action. Key comparisons involve varying the substituent at the C2 position, introducing other functional groups on the quinone or benzene (B151609) ring, and evaluating isomers.

Influence of the C2-Alkoxy Chain Length

A significant body of research has focused on comparing 2-alkoxy-1,4-naphthoquinone derivatives to elucidate the role of the alkoxy chain length on biological activity. Studies have shown that modifying the length of the alkyl chain can modulate properties such as antiplatelet, anti-inflammatory, and anticancer activities. jst.go.jpnih.govresearchgate.net

For instance, in studies of antiplatelet activity, it has been observed that the inhibitory effect on platelet aggregation can increase with the length of the 2-alkoxy chain. frontiersin.org A comparative analysis of a series of 2-alkoxy derivatives demonstrated that while this compound is active, compounds with longer chains, such as 2-propoxy-1,4-naphthoquinone and 2-butoxy-1,4-naphthoquinone, exhibit more potent inhibitory effects on neutrophil superoxide (B77818) anion formation, a key process in inflammation. jst.go.jpnih.govresearchgate.net This suggests that increased lipophilicity conferred by the longer alkyl chain may enhance interaction with cellular membranes or specific protein targets.

In the context of anticancer activity, the substitution at the C2 position is also crucial. A study investigating the anticancer potential of 2-alkoxy-5-hydroxy-1,4-naphthoquinones against various cancer cell lines revealed that the nature of the alkoxy group significantly impacts cytotoxicity. nih.gov While this study focused on 5-hydroxy derivatives, it underscores the principle that the alkoxy group's size and nature are key determinants of biological action, with some derivatives showing moderate to excellent activity. nih.gov

Comparison with Hydroxylated and Other Substituted Naphthoquinones

This compound is the O-ethylated derivative of lawsone (2-hydroxy-1,4-naphthoquinone). The conversion from a hydroxyl group to an ethoxy group significantly alters the molecule's physicochemical properties, such as its acidity, hydrogen-bonding capability, and redox potential, which in turn affects its biological profile.

Lawsone itself is a well-known bioactive compound, but its derivatives often exhibit enhanced or more specific activities. frontiersin.org For example, in antiplasmodial studies, it was found that hydroxy-substituted 1,4-naphthoquinones were largely inactive, a phenomenon attributed to the ionization of the acidic hydroxyl group. nih.gov However, upon modification to an alkoxy substituent, such as an ethoxy group, the antiplasmodial activity was restored to a potent, sub-100 nM range, demonstrating the critical role of O-alkylation in modulating activity against Plasmodium falciparum. nih.gov

When compared to other famous naturally occurring naphthoquinones like juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), this compound presents a different substitution pattern that leads to distinct biological outcomes. Juglone is known for its allelopathic, antibacterial, and antitumor properties. researchgate.netacs.orgwikipedia.org The cytotoxic mechanism of juglone often involves the generation of reactive oxygen species (ROS). researchgate.net Comparative studies involving various naphthoquinone derivatives, including juglone, against bacterial strains like Staphylococcus aureus have shown that juglone can be a highly potent agent. researchgate.net The activity of this compound relative to juglone would depend on the specific biological target and system being tested, with differences arising from the electronic effects and steric bulk of the ethoxy group versus the hydroxyl group and its position.

The table below presents comparative cytotoxic data for various naphthoquinone derivatives against selected cancer cell lines, illustrating the impact of different substituents on the naphthoquinone scaffold.

| Compound | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 9 (a 2-alkoxy-5-hydroxy derivative) | 2-Alkoxy, 5-Hydroxy | K562 (Leukemia) | 0.9 | nih.gov |

| Compound 10 (a 2-alkoxy-5-hydroxy derivative) | 2-Alkoxy, 5-Hydroxy | T47D (Breast Carcinoma) | 1.0 | nih.gov |

| β-lapachone | Complex polycyclic | OCI-LY3 (Lymphoma) | 4.0 | ibs.re.kr |

| 4-Dimethylamino-1,2-naphthoquinone | 4-Dimethylamino | MALT1 Enzyme Inhibition | 2.5 | ibs.re.kr |

| Juglone | 5-Hydroxy | S. aureus (Bacteria) | ≤ 0.125 (MIC) | researchgate.net |

Note: The table includes data for related naphthoquinone scaffolds to provide a comparative context for how substitutions affect biological activity. Direct comparative IC₅₀ values for this compound under identical conditions were not available in the cited literature.

Comparative Antimicrobial Activity

The 1,4-naphthoquinone (B94277) core is a common feature in many compounds with significant antimicrobial properties. nih.govnih.gov Studies comparing different derivatives show that the nature and position of substituents are critical for antibacterial and antifungal efficacy. For example, a study on various 1,4-naphthoquinone derivatives demonstrated significant activity against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 500 μg/ml. nih.gov A majority of these compounds were particularly effective against S. aureus. nih.gov

Another study highlighted that derivatives such as 2-(butylthio)-3-chloronaphthalene-1,4-dione showed potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of an ethoxy group, as in this compound, alters the electronic and steric profile compared to chloro or thioether substituents, which would be expected to result in a different spectrum of antimicrobial activity.

The following table summarizes the antimicrobial activity of selected naphthoquinone derivatives against Staphylococcus aureus.

| Compound | Substituent(s) | Organism | MIC (μmol/L) | Reference |

|---|---|---|---|---|

| Juglone (1a) | 5-Hydroxy | S. aureus | ≤ 0.125 | researchgate.net |

| 5,8-dimethoxy-1,4-naphthoquinone (1f) | 5,8-Dimethoxy | S. aureus | ≤ 0.125 | researchgate.net |

| General 1,4-Naphthoquinone Derivatives | Various | S. aureus | 15.625 - 500 | researchgate.net |

These comparative studies are essential for the rational design of new naphthoquinone-based therapeutic agents. By understanding how specific structural modifications, such as the ethoxy group in this compound, influence biological activity relative to other analogs, researchers can better predict the properties of novel derivatives and optimize them for specific applications. acs.org

Applications in Chemical Research and Material Science

Organic Synthesis as a Key Intermediate and Building Block

2-Ethoxynaphthalene-1,4-dione serves as a crucial intermediate and building block in the synthesis of more complex organic molecules. smolecule.comchemimpex.com Its reactivity allows for various chemical transformations, making it a versatile tool for organic chemists.

The traditional synthesis of this compound involves a two-step process starting with the O-alkylation of 2-naphthol, followed by a controlled oxidation. A more recent and environmentally friendly method utilizes a biodegradable organocatalyst, sulfonic acid-functionalized chitosan (B1678972), for the direct O-alkylation of lawsone. acs.org This method offers high yields for this compound and other related 2-alkoxy-1,4-naphthoquinones. acs.org

The compound's quinone structure can be reduced to the corresponding hydroquinone, and it can undergo substitution reactions where the ethoxy group is replaced by various nucleophiles. smolecule.com It is also used in condensation reactions. For instance, it has been used in the synthesis of Atovaquone, an anti-malarial drug, through condensation with another compound in the presence of silver nitrate (B79036) and ammonium (B1175870) persulfate. medjpps.com

Table 1: Synthesis and Yield of 2-Alkoxy-1,4-naphthoquinones

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| This compound | 86 | 115-118 acs.org |

| 2-Butoxynaphthalene-1,4-dione | 97 | 108-109 acs.orgnih.gov |

| 2-(Benzyloxy)naphthalene-1,4-dione | 82 | 148-149 acs.org |

| 2-Isobutoxynaphthalene-1,4-dione | 77 | 84-88 acs.orgnih.gov |

| 2-Methoxynaphthalene-1,4-dione | 83 | 167-170 acs.org |

This table presents data on the synthesis of various 2-alkoxy-1,4-naphthoquinones, highlighting the yields and melting points. acs.orgnih.gov

Development of Novel Materials

The structural properties of this compound, such as its planar naphthoquinone core that facilitates π-π stacking, make it a candidate for the development of new materials. Its derivatives are being explored for various applications. For instance, the fusion of aromatic heterocycles to s-indacene, an antiaromatic molecule, can yield stable compounds with interesting electronic properties. core.ac.uk While this compound itself wasn't directly used in the provided study, the principles of modifying aromatic cores are relevant to its potential applications. core.ac.uk

Photochemical Research and Fluorescent Probe Applications

Naphthalene (B1677914) derivatives are often utilized in photochemical studies and as fluorescent probes. chemimpex.com The parent compound, 2-ethoxynaphthalene (B165321), is used in the production of fluorescent dyes, which are crucial for biological imaging and analytical chemistry. chemimpex.com These dyes help researchers visualize cellular processes. chemimpex.com

Fluorescent probes are powerful tools for real-time and in-situ visualization of bioactive species and cellular components. rsc.orgnih.gov Naphthalene-based fluorescent probes have been developed for detecting various analytes, such as glutathione, which is important for diagnosing and predicting sepsis. thno.org While the specific use of this compound as a fluorescent probe is not extensively detailed in the provided results, the broader family of naphthalene derivatives shows significant promise in this area. The development of probes for specific targets like the Golgi apparatus is an active area of research. rsc.org

Electrochemical Applications (e.g., Carbon Dioxide Capture)

The redox-active nature of the quinone moiety in this compound makes it suitable for electrochemical applications. A significant area of research is its potential use in electro-swing carbon capture systems. rsc.orgrsc.org This technology aims to capture and release carbon dioxide using applied electrical potentials rather than heat. rsc.orgrsc.org

In this context, quinone-based sorbents are activated by reduction to a nucleophilic state that binds CO2. rsc.org Research has explored quinone-annulated imidazolium (B1220033) salts as dual electrolyte-sorbents. rsc.orgrsc.org While this compound itself was not the final selected compound, a closely related derivative was synthesized and studied, demonstrating the potential of this class of compounds. rsc.orgrsc.org The study identified a C2-butylated quinone-annulated imidazolium bistriflimide salt with promising CO2 binding strength, solubility, and conductivity. rsc.org

Table 2: Comparison of Sorbents for Electrochemical CO2 Capture

| Quinone | ΔErelease–capture (V) | Ionic Conductivity (S cm−1) | Solubility |

|---|---|---|---|

| BAQMIM TFSI | 0.15 | 0.0122 in DMSO | 3.98 M in DMSO |

| Sorbent 1 | 0.32 | 0.00253 in MeCN | 0.12 M in MeCN |

| Sorbent 4 | 0.26 | 0.00469 in MeCN | 0.16 M in MeCN |

| Sorbent 5 | 0.61 | 0.00171 in MeCN | 0.02 M in MeCN |

| Sorbent 6 | 0.67 | 0.0196 in MeCN | 2.87 M in MeCN |

This interactive table compares the performance of different quinone-based sorbents for electrochemical CO2 capture, including their release-capture potential difference, ionic conductivity, and solubility. Sorbents 1, 4, 5, and 6 are quinone-annulated imidazolium salts. BAQMIM TFSI is a reference compound. rsc.org

Role in Advanced Analytical Chemistry Techniques

The electrochemical properties of 1,4-naphthoquinone (B94277) derivatives are investigated using techniques like cyclic voltammetry. These studies are essential for understanding the redox behavior of these compounds, which is crucial for their application in areas like electrochemical sensing and catalysis. The ability of naphthalene derivatives to act as fluorescent probes also positions them as valuable tools in advanced analytical chemistry for the detection and quantification of various analytes. chemimpex.commdpi.com

Emerging Research Areas and Future Perspectives

Advancements in Synthetic Efficiency and Sustainability

The synthesis of 2-ethoxynaphthalene-1,4-dione and its derivatives has been an area of active research, with a significant focus on improving efficiency and sustainability. Traditional methods for producing 2-alkoxy-1,4-naphthoquinones often involve the C-2 hydroxy group SN2 alkylation of lawsone (2-hydroxy-1,4-naphthoquinone) using alkyl halides or sulfates with a stoichiometric amount of base. nih.gov However, these methods can lead to a mixture of O- and C-alkylated products. nih.gov

Recent breakthroughs have focused on developing greener and more efficient synthetic routes. One notable advancement is the use of a sulfonic acid-functionalized chitosan (B1678972) (CS-SO₃H) as a biodegradable and recyclable Brønsted acid catalyst. acs.org This method involves the direct O-alkylation of lawsone with alcohols. nih.govacs.org In a typical procedure, lawsone and an alcohol are refluxed in acetonitrile (B52724) with the CS-SO₃H catalyst, resulting in high yields of the desired 2-alkoxy-1,4-naphthoquinone. nih.govacs.org For instance, the synthesis of this compound using this method achieved an 86% isolated yield. acs.org The catalyst can be recovered and reused for multiple cycles with only a gradual decrease in product yield. acs.org This approach is significantly more environmentally friendly and economical in terms of steps and atoms, with water being the primary byproduct. nih.gov

Another approach involves a two-step process starting with the ethylation of 2-naphthol, followed by oxidation to yield this compound. While effective, this classical method often employs stoichiometric oxidants like KMnO₄ or CrO₃, which can generate hazardous waste. A greener alternative within this classical methodology utilizes a Fenton-like reagent (H₂O₂/FeCl₃).

A single-pot method using silver nitrate (B79036) (AgNO₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) catalysis has also been explored for the condensation of 4-(4-chlorophenyl)cyclohexanecarboxylic acid with 2-chloronaphthalene-1,4-dione to produce a derivative of this compound, although this particular reaction resulted in a low yield. medjpps.com

The table below summarizes and compares different synthetic methods for this compound and related derivatives.

Novel Derivatization and Functionalization Strategies

The versatile structure of this compound allows for a wide range of derivatization and functionalization strategies, which are crucial for tuning its chemical and physical properties for specific applications. These strategies often target the naphthoquinone core or the ethoxy group.

One common strategy involves nucleophilic substitution reactions. For example, the chlorine atom in 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione, a related compound, can be replaced with various amines to create a library of analogues with potential anticancer activity. nih.gov Similarly, derivatization can be achieved through the condensation of 2,3-dichloro-1,4-naphthoquinone with substituted glycols to produce non-cyclic ionophores. researchgate.net

"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the functionalization of molecules. researchgate.net While not directly reported for this compound itself, this methodology is widely used for modifying related structures, such as azide-decorated metal-organic frameworks (MOFs), and could be adapted for suitably functionalized naphthoquinones. researchgate.net

Furthermore, the synthesis of various 2-alkoxy-1,4-naphthoquinone derivatives has been achieved with good tolerance to different functional groups using the aforementioned chitosan-SO₃H catalyzed method. nih.gov This allows for the incorporation of various alkoxy groups, including butoxy, isobutoxy, and benzyloxy moieties, leading to compounds with potentially different biological activities and physical properties. nih.gov

The table below showcases a selection of synthesized 2-alkoxy-1,4-naphthoquinone derivatives and their reported yields.

Deeper Mechanistic Understanding of Complex Reactions

The reactivity of this compound is largely governed by its quinone structure, which allows it to participate in redox reactions. A deeper understanding of the mechanisms of these complex reactions is crucial for optimizing existing synthetic methods and designing new applications.

The mechanism of action often involves the generation of reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. The compound can also interact with and modulate the activity of various enzymes and proteins.

In the context of its synthesis via the chitosan-SO₃H catalyzed O-alkylation of lawsone, a proposed mechanism involves the activation of the alcohol by the acidic catalyst, followed by nucleophilic attack of the hydroxyl group of lawsone. acs.org Control reactions support this proposed pathway. acs.org

Furthermore, computational studies are being increasingly employed to gain insights into reaction mechanisms. For instance, in the electrochemical capture of carbon dioxide by quinone-based sorbents, computational analysis of charge densities and binding free energies helps to elucidate the CO₂ binding mechanism. rsc.org Similar computational approaches could be applied to understand the intricate details of reactions involving this compound.

Expanding the Scope of Material Science Applications

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for a variety of material science applications. The planar naphthoquinone core facilitates π-π stacking and intermolecular interactions, which are important for the design of organic electronic materials.

Researchers have explored the potential of 2-ethoxynaphthalene (B165321) as a building block for more complex organic molecules, paving the way for innovations in materials science. solubilityofthings.com Its derivatives are being investigated for use in:

Organic-based redox flow batteries (RFBs): Organic compounds are attractive for energy storage as their redox properties can be tuned through functionalization. ntu.edu.sg While not specifically mentioning this compound, related quinone derivatives are being studied for this purpose. ntu.edu.sg

Fluorescent dyes and probes: 2-Ethoxynaphthalene can be used in the production of fluorescent dyes, which are essential for biological imaging and analytical chemistry. chemimpex.com Its fluorescence can be influenced by the polarity of the solvent and the presence of quenchers. chemicalbook.com

Polymer additives: It can act as a plasticizer and stabilizer in the plastics industry, enhancing the flexibility and durability of polymers. chemimpex.com

Electrochemical carbon capture: Quinone-based sorbents are being investigated for their ability to capture carbon dioxide through an electro-swing process. rsc.org The binding and release of CO₂ can be controlled by the electrochemical state of the quinone. rsc.org

The development of novel derivatives, such as those with appended functional groups for polymerization or surface attachment, will likely expand the scope of its applications in materials science even further.

Integration of Advanced Computational and Experimental Methods

The synergy between advanced computational and experimental methods is becoming increasingly vital in the study of this compound and its analogues. Computational chemistry offers powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide the design of new experiments.

For example, computational methods are being used to:

Predict redox potentials: This is crucial for applications in energy storage, such as redox flow batteries. ntu.edu.sg

Model reaction pathways: Understanding the transition states and intermediates of a reaction can help in optimizing reaction conditions and improving yields. acs.org

Calculate binding affinities: This is important for applications like carbon capture and in understanding biological activity. rsc.org

Simulate spectroscopic properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of new compounds.

Experimental techniques, in turn, provide the necessary data to validate and refine computational models. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structures of synthesized compounds. nih.gov Techniques like cyclic voltammetry are used to study the electrochemical behavior of these molecules. ntu.edu.sg

The integration of these methods allows for a more rational and efficient approach to research. For instance, computational screening can be used to identify promising candidate molecules for a particular application, which can then be synthesized and tested experimentally. This iterative cycle of prediction, synthesis, and testing accelerates the discovery and development of new materials and technologies based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。